1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of tert-butyl, methyl, and iodine substituents on a benzene ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as chloroform or dichloromethane, and catalysts like iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The carboxylate groups can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the carboxylate groups can form hydrogen bonds with biological molecules. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-5-iodobenzene: Similar in structure but lacks the carboxylate groups.
3,5-Di-tert-butyl-1-iodobenzene: Another similar compound with different substitution patterns.
Uniqueness
1-tert-Butyl 3-methyl 5-iodobenzene-1,3-dicarboxylate is unique due to the combination of tert-butyl, methyl, iodine, and carboxylate groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 5-iodobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-13(2,3)18-12(16)9-5-8(11(15)17-4)6-10(14)7-9/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCFFNLYYKQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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